REACTION_CXSMILES
|
C1(C(C2[C:14]([CH2:15][O:16][CH2:17][C:18]3[C:23](C4C(=CC=C(O)C=4)O)=[CH:22][CH:21]=[CH:20][CH:19]=3)=[CH:13][CH:12]=[CH:11][CH:10]=2)=CC(=CC=1)O)O.Br[CH:33]([CH3:38])[C:34]([O:36][CH3:37])=[O:35].C(=O)([O-])[O-:40].[K+].[K+]>C(C(C)=O)C>[CH2:17]([O:16][C:15]1[CH:10]=[CH:11][C:12]([O:40][CH:33]([CH3:38])[C:34]([O:36][CH3:37])=[O:35])=[CH:13][CH:14]=1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:2.3.4|
|
Name
|
hydroquinone monobenzyl ether
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C=1(O)C(=CC(O)=CC1)C1=CC=CC=C1COCC1=CC=CC=C1C=1C(O)=CC=C(C1)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)C
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
After it has cooled
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
WASH
|
Details
|
washed with methyl ethyl ketone
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Recrystallization from cyclohexane/petroleum ether
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(OC(C(=O)OC)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82 g | |
YIELD: CALCULATEDPERCENTYIELD | 197.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |